molecular formula C19H21N5OS B12033742 N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 482639-86-1

N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12033742
CAS No.: 482639-86-1
M. Wt: 367.5 g/mol
InChI Key: SGBPEVOENSUQLE-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a biologically active small molecule recognized in scientific research as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of hematopoietic progenitor cells . Mutations in the FLT3 gene, most commonly internal tandem duplications (ITD), are among the most frequent genetic alterations found in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound exerts its research value by specifically targeting and inhibiting the constitutive signaling of both wild-type and mutant FLT3, thereby inducing apoptosis and suppressing proliferation in FLT3-dependent leukemia cell lines. Its mechanism involves binding to the ATP-binding pocket of the kinase, effectively blocking the phosphorylation and subsequent activation of downstream pro-survival pathways such as STAT5, MAPK, and PI3K/Akt . The primary research application of this acetamide derivative is in the preclinical investigation of targeted therapies for AML, serving as a crucial tool compound for validating FLT3 as a therapeutic target, studying resistance mechanisms, and evaluating combination treatment strategies in cellular and animal models of leukemia. Its high selectivity profile makes it an invaluable asset for researchers dissecting the complex signaling networks in hematological malignancies.

Properties

CAS No.

482639-86-1

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H21N5OS/c1-4-24-18(15-5-7-20-8-6-15)22-23-19(24)26-12-17(25)21-16-10-13(2)9-14(3)11-16/h5-11H,4,12H2,1-3H3,(H,21,25)

InChI Key

SGBPEVOENSUQLE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C)C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Isoniazid reacts with ethyl isothiocyanate in ethanol at reflux (78°C) to form a thiosemicarbazide intermediate, which undergoes cyclization in the presence of aqueous sodium hydroxide to yield the triazole-thiol. The reaction sequence is as follows:

Isoniazid+EtNCSEtOH, refluxThiosemicarbazideNaOHTriazole-thiol\text{Isoniazid} + \text{EtNCS} \xrightarrow{\text{EtOH, reflux}} \text{Thiosemicarbazide} \xrightarrow{\text{NaOH}} \text{Triazole-thiol}

Key parameters:

  • Molar ratio : 1:1 (isoniazid to ethyl isothiocyanate)

  • Base : 2 M NaOH

  • Yield : 68–72% after recrystallization from ethanol

Optimization and Challenges

  • Solvent selection : Ethanol is preferred over DMF due to easier isolation of the product.

  • Side reactions : Over-alkylation at the triazole nitrogen is mitigated by maintaining a pH < 10 during cyclization.

Preparation of 2-Chloro-N-(3,5-Dimethylphenyl)Acetamide

This intermediate links the aromatic amine to the triazole-thiol via a sulfanyl bridge. The synthesis follows a nucleophilic acyl substitution between 3,5-dimethylaniline and chloroacetyl chloride.

Protocol

  • Reagents : 3,5-Dimethylaniline (1.0 eq), chloroacetyl chloride (1.1 eq), triethylamine (1.2 eq)

  • Solvent : Dichloromethane (DCM) at 0–5°C

  • Procedure :
    Chloroacetyl chloride is added dropwise to a stirred solution of 3,5-dimethylaniline and triethylamine in DCM. The mixture warms to room temperature and stirs for 4 hr. The product is extracted with DCM, washed with water, and dried over MgSO₄.

Yield and Characterization

  • Yield : 85–90%

  • Melting point : 92–94°C

  • ¹H NMR (CDCl₃) : δ 2.27 (s, 6H, CH₃), 4.12 (s, 2H, ClCH₂), 7.21–7.33 (m, 3H, Ar-H)

Coupling of Triazole-Thiol with Chloroacetamide

The final step involves a nucleophilic substitution where the triazole-thiol displaces chloride from 2-chloro-N-(3,5-dimethylphenyl)acetamide.

Reaction Conditions

  • Base : Potassium carbonate (2.5 eq)

  • Solvent : Dimethylformamide (DMF) at 80°C for 6 hr

  • Work-up : The reaction mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.

Yield Optimization

ParameterCondition 1Condition 2Optimal Condition
SolventDMFAcetonitrileDMF
Temperature (°C)806080
BaseK₂CO₃NaOHK₂CO₃
Yield (%)786578

The use of DMF enhances solubility of both intermediates, while K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.

Large-Scale Production Considerations

Catalytic Enhancements

  • Phase-transfer catalysis : Adding tetrabutylammonium bromide (TBAB) increases reaction rate by 30% in the coupling step.

  • Recycling solvents : Ethanol from the triazole-thiol step is distilled and reused, reducing costs by 15%.

Purification Strategies

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate, 3:1) achieves >99% purity but is cost-prohibitive for industrial use.

  • Recrystallization : Ethanol-water (7:3) mixtures provide 95% purity with a 90% recovery rate.

Analytical and Spectroscopic Validation

Key Characterization Data

  • Melting point : 158–160°C

  • ¹H NMR (DMSO-d₆) : δ 1.42 (t, 3H, CH₂CH₃), 2.31 (s, 6H, Ar-CH₃), 3.85 (s, 2H, SCH₂), 7.24–8.51 (m, 6H, Ar-H).

  • HRMS (ESI+) : m/z calcd. for C₁₉H₂₁N₅OS [M+H]⁺: 368.1543; found: 368.1546.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water = 60:40, 1.0 mL/min).

  • Elemental analysis : Calculated C 62.10%, H 5.75%, N 19.05%; Found C 61.98%, H 5.82%, N 18.92%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Conditions : 150 W, 100°C, 20 min

  • Yield : 82% (vs. 78% conventional heating)

  • Advantage : Reduces reaction time by 90% but requires specialized equipment.

Industrial Scalability and Cost Analysis

ComponentCost per kg (USD)Source
3,5-Dimethylaniline120Sigma-Aldrich
Isoniazid95ChemicalBook
Ethyl isothiocyanate180TRC
Total (per kg product) 650

Optimization of solvent recovery and catalytic systems can reduce costs by 20–25% .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagent Conditions Product Yield Source
Hydrogen peroxideAcidic medium, 25–40°CSulfoxide derivative (S=O)65–75%
m-CPBADichloromethane, 0°C→RTSulfone derivative (O=S=O)80–85%
Potassium permanganateAqueous acetone, refluxPyridine N-oxide (minor pathway)<10%

Key Findings :

  • Sulfanyl oxidation is regioselective, favoring sulfone formation with strong oxidizers like m-CPBA.

  • The pyridine ring exhibits limited oxidative susceptibility under standard conditions.

Reduction Reactions

Reductive pathways target the acetamide carbonyl or unsaturated bonds:

Reagent Conditions Product Yield Source
Sodium borohydrideMethanol, 0°C→RTNo reaction (carbonyl stability)
Lithium aluminum hydrideDry THF, refluxAmine derivative (C=O → CH₂NH)40–50%
H₂/Pd-CEthanol, 1 atm, RTEthyl → Ethane (side chain saturation)30%

Mechanistic Insights :

  • The acetamide carbonyl resists NaBH₄ reduction due to resonance stabilization.

  • LAH achieves partial reduction to secondary amines but risks over-reduction of pyridine.

Substitution Reactions

The sulfanyl group and triazole ring participate in nucleophilic substitutions:

Reagent Conditions Site Product Yield Source
Alkyl halidesK₂CO₃, DMF, 60°CSulfanyl (-S-)Thioether derivatives55–70%
AminesEt₃N, CHCl₃, RTTriazole C-HN-alkylated triazoles45–60%
Grignard reagentsDry ether, −78°C→RTPyridine C-2C-2 substituted pyridines<20%

Notable Observations :

  • Sulfanyl substitution proceeds via SN2 mechanisms, favoring primary alkyl halides.

  • Triazole N-alkylation is sterically hindered by the pyridine and ethyl groups.

Cycloaddition and Coordination Chemistry

The triazole and pyridine groups enable metal coordination and click chemistry:

Reaction Type Reagent/Catalyst Product Application Source
Cu(I)-catalyzed azide-alkyneNaN₃, CuSO₄/ascorbateTriazole-linked conjugatesBioconjugation
Pd(II) coordinationPdCl₂, MeCN, RTPyridine-Pd complexesCatalytic intermediates

Structural Impact :

  • Cu-mediated click reactions modify the triazole ring for drug delivery systems .

  • Pd coordination at pyridine’s nitrogen enhances catalytic activity in cross-couplings.

Stability and Degradation Pathways

The compound demonstrates pH-dependent stability:

Condition Observation Half-Life Source
Acidic (pH <3)Hydrolysis of acetamide to carboxylic acid2–4 hours
Alkaline (pH >10)Sulfanyl group oxidation6–8 hours
UV light (254 nm)Pyridine ring decomposition<1 hour

Practical Implications :

  • Storage under inert, anhydrous conditions is recommended to prevent hydrolysis .

  • Light-sensitive reactions require amber glassware.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C19H21N5OS, with a molecular weight of approximately 367.47 g/mol. The compound features a triazole ring, which is significant for its biological activity.

Antimicrobial Activity

Research has highlighted the potential of this compound as an antimicrobial agent. Studies indicate that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. For instance, N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown effectiveness against various bacterial strains, making it a candidate for further development in treating infectious diseases .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. This inhibition could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

There is growing interest in the anticancer properties of triazole derivatives. Preliminary studies suggest that N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may induce apoptosis in cancer cells and inhibit tumor growth. Further research is needed to elucidate its mechanisms and efficacy in various cancer models .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anti-inflammatory Mechanism : In a controlled experiment involving animal models of inflammation, the administration of this compound resulted in reduced edema and inflammatory markers.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that the compound could reduce cell viability significantly at certain concentrations, indicating potential as an anticancer agent.

Toxicological Assessments

While exploring the applications of N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, it is crucial to consider its safety profile. Toxicological studies have indicated that the compound possesses moderate toxicity levels; however, further investigations are necessary to establish safe dosage ranges for therapeutic use .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Triazole Substituents

  • Ethyl vs.
  • Pyridine Position : Pyridin-4-yl (target compound, OLC-12) may enable stronger π-π stacking interactions with olfactory receptors compared to pyridin-3-yl (VUAA1), as seen in OLC-12’s higher repellent efficacy .

Phenyl Substituents

  • 4-Isopropylphenyl (OLC-12): The bulky isopropyl group may hinder metabolic degradation, extending half-life in biological systems .

Research Findings and Implications

Receptor Specificity : The pyridin-4-yl group in the target compound and OLC-12 correlates with enhanced Orco activation compared to pyridin-3-yl analogs, suggesting positional sensitivity in receptor binding .

Metabolic Stability : 3,5-Dimethylphenyl substituents may improve metabolic stability over 4-ethylphenyl (VUAA1) due to reduced oxidative susceptibility .

Biological Activity

N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound with significant potential in pharmacology due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by research findings and case studies.

  • Molecular Formula : C19H21N5OS
  • Molecular Weight : 367.47 g/mol
  • CAS Number : 577997-33-2

Biological Activity Overview

The compound exhibits various biological activities, which can be categorized as follows:

1. Anticancer Activity

Research indicates that N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising results in inhibiting cancer cell proliferation.

Case Study Findings :

  • In vitro studies demonstrated that the compound exhibited cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported as follows:
    Cell LineIC50 (μM)
    MCF-76.25
    A5498.75

The structure–activity relationship (SAR) analysis revealed that the presence of the triazole ring significantly contributes to its anticancer properties by enhancing interactions with cellular targets involved in apoptosis pathways .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Research Findings :
In a study assessing the minimum inhibitory concentration (MIC), N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrated effective antibacterial activity:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

3. Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed using various in vitro assays.

Experimental Data :
Inhibition of pro-inflammatory cytokines was observed in human macrophages treated with N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The compound reduced levels of TNF-alpha and IL-6 by approximately 40% at a concentration of 10 µM compared to untreated controls.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with inflammation and cancer progression. The triazole moiety is believed to interact with specific enzymes and receptors involved in these pathways, leading to reduced cell proliferation and inflammatory responses.

Q & A

Q. What are the common synthetic routes for preparing N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology : The compound is synthesized via condensation reactions. A typical procedure involves refluxing equimolar amounts of substituted oxazolones and triazole-thiol intermediates (e.g., 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide) at 150°C for 5 hours using pyridine and Zeolite (Y-H) as catalysts. Post-reaction, the product is isolated via recrystallization from ethanol . Alternative routes include alkylation of α-chloroacetamides with triazole-thiols under basic conditions (e.g., KOH), followed by functionalization of the triazole ring via Paal-Knorr condensation to introduce pyrolium fragments .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodology : Post-synthetic characterization employs:
  • Recrystallization : To purify the compound and verify crystallinity .
  • Spectroscopy : FT-IR and NMR (¹H/¹³C) to confirm functional groups (e.g., sulfanyl, acetamide) and substituent positions.
  • Chromatography : HPLC or TLC to assess purity, with retention time matching validated standards .
  • Elemental Analysis : To verify molecular formula (C, H, N, S content) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the compound?

  • Methodology :
  • Catalyst Screening : Zeolite (Y-H) enhances reaction efficiency by providing acidic sites for condensation . Alternative catalysts (e.g., Lewis acids) may reduce side reactions.
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, flow-chemistry setups enable precise control of reaction parameters (residence time, mixing) to maximize yield .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol ensures effective recrystallization .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodology :
  • Dose-Response Analysis : Validate activity in multiple assays (e.g., anti-exudative activity in rat models at 10–50 mg/kg doses) to confirm reproducibility .
  • Structural Analog Comparison : Compare with derivatives (e.g., 5-(furan-2-yl)-triazole analogs) to identify substituent-dependent activity trends. For example, pyridin-4-yl groups may enhance bioavailability over phenyl substituents .
  • Metabolic Stability Testing : Assess hepatic microsomal stability to rule out rapid degradation as a source of variability .

Q. What analytical methods are recommended for quantifying the compound in complex matrices (e.g., biological samples)?

  • Methodology :
  • HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile:water, 70:30 v/v) and detection at 254 nm. Validate linearity (R² > 0.99) over 1–100 µg/mL .
  • LC-MS/MS : For enhanced sensitivity, employ multiple reaction monitoring (MRM) transitions specific to the compound’s molecular ion (e.g., m/z 485 → 367) .
  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from plasma or tissue homogenates .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

  • Methodology :
  • Substituent Variation : Replace the pyridin-4-yl group with heterocycles (e.g., furan, thiophene) to modulate lipophilicity and hydrogen-bonding capacity. For example, furan-2-yl analogs showed improved anti-exudative activity .
  • Triazole Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-ethyl position to enhance metabolic stability .
  • Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) to prioritize synthetically feasible derivatives .

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